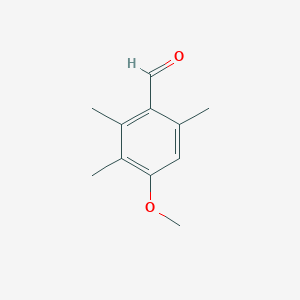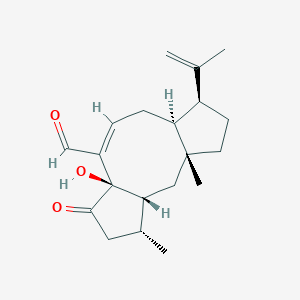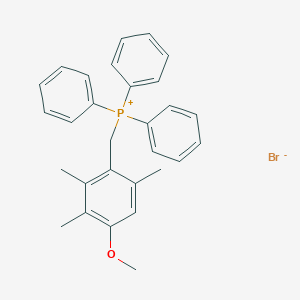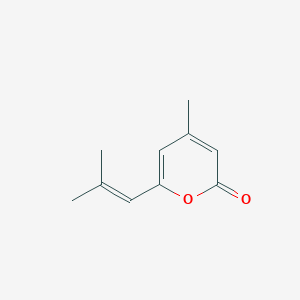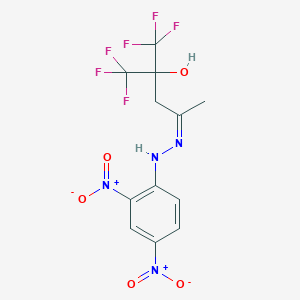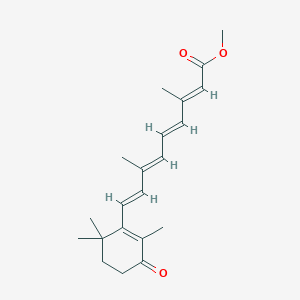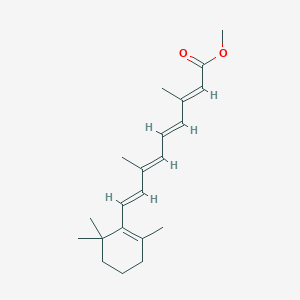
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a chemical compound that belongs to the strychnine family. It is a potent alkaloid that has been widely used in scientific research due to its unique properties. This compound has gained attention in recent years due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is complex and not fully understood. However, it is known to act as an antagonist of the glycine receptor. This receptor is involved in the transmission of inhibitory signals in the central nervous system. By inhibiting this receptor, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium can increase the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium are diverse and depend on the concentration and duration of exposure. This compound has been shown to cause convulsions, respiratory failure, and even death in high concentrations. However, at lower concentrations, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is its potent properties that make it useful in scientific research. However, its toxicity limits its use in some experiments, and caution must be taken when handling this compound. Additionally, the complexity of its synthesis makes it expensive and time-consuming to produce.
Zukünftige Richtungen
There are many future directions for research involving 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promise in improving cognitive function and protecting neurons from damage. Additionally, further research could be done to explore its potential in the treatment of cancer and cardiovascular diseases. Finally, research could be done to develop safer and more efficient methods of synthesis to reduce the cost and time required to produce this compound.
Conclusion:
In conclusion, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a potent alkaloid that has many potential applications in scientific research. Its unique properties make it useful in the development of new drugs and in the study of various diseases. However, caution must be taken when handling this compound due to its toxicity. Further research is needed to explore its potential in the treatment of neurological disorders, cancer, and cardiovascular diseases.
Synthesemethoden
The synthesis of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of strychnine with potassium permanganate in the presence of sulfuric acid. This process results in the formation of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium.
Wissenschaftliche Forschungsanwendungen
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium has been extensively used in scientific research due to its potent properties. It has been used in the development of new drugs and in the study of various diseases. This compound has shown potential in the treatment of cancer, neurological disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
19774-65-3 |
|---|---|
Produktname |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Molekularformel |
C22H25N2O3+ |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
5a-hydroxy-6-methyl-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C22H25N2O3/c1-24-8-7-21-15-4-2-3-5-16(15)23-18(25)10-17-19(20(21)23)14(11-22(21,24)26)13(12-24)6-9-27-17/h2-6,14,17,19-20,26H,7-12H2,1H3/q+1 |
InChI-Schlüssel |
GKYGVZJKGMXQJI-WERHXHFJSA-N |
SMILES |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
Kanonische SMILES |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
Andere CAS-Nummern |
31097-73-1 |
Synonyme |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



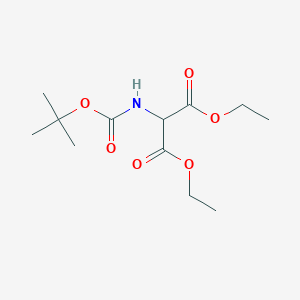
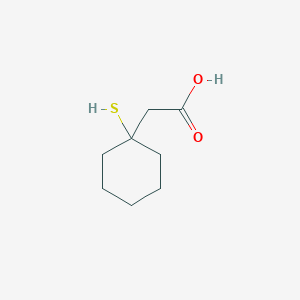



![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)
